REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][OH:11])=[CH:4][C:3]=1[O:12][CH3:13].O1CCC[CH2:15]1.C[Li].[Cl-].[NH4+]>ClC(Cl)C.C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]([OH:11])[CH3:15])=[CH:4][C:3]=1[O:12][CH3:13] |f:3.4,7.8.9|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1OC)CO)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
crude compound
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.5 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the mixture was filtered with Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude compound
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for four hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1OC)C(C)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 43.7 mmol | |
AMOUNT: MASS | 11.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |